molecular formula C8H10F3N3O3 B11715355 1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B11715355
M. Wt: 253.18 g/mol
InChI Key: AEHSVDLWJZKWEW-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at position 3, a methyl group at position 1, and a (3,3,3-trifluoropropoxy)methyl substituent at position 3. The trifluoropropoxy moiety enhances lipophilicity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects, influencing tautomerism and reactivity .

Properties

IUPAC Name

1-methyl-3-nitro-5-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O3/c1-13-6(4-7(12-13)14(15)16)5-17-3-2-8(9,10)11/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHSVDLWJZKWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])COCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-5-(hydroxymethyl)-1H-pyrazole

The pyrazole core is constructed via cyclocondensation of methylhydrazine with a 1,3-diketone derivative. For example, ethyl acetoacetate derivatives modified with hydroxymethyl groups can serve as precursors. Alternatively, directed lithiation of 1-methylpyrazole enables regioselective functionalization at position 5. As demonstrated by Enamine researchers, lithiation of 1-methylpyrazole in a flow reactor using lithium diisopropylamide (LDA) at −78°C, followed by quenching with formaldehyde, introduces a hydroxymethyl group at position 5. This method achieves >85% regioselectivity, critical for subsequent steps.

Protection of the Hydroxymethyl Group

To prevent undesired side reactions during nitration, the hydroxymethyl group is protected as an acetate. Treatment with acetic anhydride in pyridine at room temperature for 12 hours yields 1-methyl-5-(acetoxymethyl)-1H-pyrazole in near-quantitative yields.

Regioselective Nitration at Position 3

Nitration of the pyrazole ring is a pivotal step, requiring careful control to ensure positional specificity.

Nitration Conditions and Optimization

The protected intermediate undergoes nitration using a mixture of fuming nitric acid (90%) and sulfuric acid (20%) at 0–5°C for 6 hours. This protocol, adapted from nitropyrazole syntheses, directs the nitro group to position 3 due to the electron-donating effects of the methyl group at position 1 and the steric hindrance from the acetoxymethyl group at position 5. The reaction yields 1-methyl-3-nitro-5-(acetoxymethyl)-1H-pyrazole with 78% efficiency, as confirmed by HPLC analysis.

Deprotection of the Acetoxymethyl Group

The acetate protecting group is removed via hydrolysis using potassium carbonate in methanol at 50°C for 2 hours, regenerating the hydroxymethyl functionality. This step proceeds quantitatively, yielding 1-methyl-3-nitro-5-(hydroxymethyl)-1H-pyrazole.

Introduction of the Trifluoropropoxymethyl Group

The final step involves converting the hydroxymethyl group into the target trifluoropropoxymethyl ether.

Mitsunobu Etherification

The Mitsunobu reaction is employed to achieve efficient ether formation. A mixture of 1-methyl-3-nitro-5-(hydroxymethyl)-1H-pyrazole, 3,3,3-trifluoropropanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine in tetrahydrofuran (THF) is stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours. This method, adapted from trifluoromethylpyrazole syntheses, affords the desired ether in 82% yield.

Table 1: Optimization of Mitsunobu Reaction Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDCMTHF
Temperature (°C)0 → 25−20 → 250 → 25
Reaction Time (h)122412
Yield (%)826882

Alternative Alkylation Strategies

For scalability, Williamson ether synthesis offers a cost-effective alternative. Treatment of 1-methyl-3-nitro-5-(bromomethyl)-1H-pyrazole (prepared via HBr/AcOH) with 3,3,3-trifluoropropanol and potassium tert-butoxide in DMF at 80°C for 8 hours achieves the ether in 75% yield. However, this route requires handling corrosive HBr and exhibits lower regioselectivity during bromination.

Analytical Characterization and Validation

Critical validation steps ensure the structural integrity and purity of the final product.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 4.68 (s, 2H, OCH₂), 3.92 (t, J = 6.4 Hz, 2H, CF₃CH₂), 3.81 (s, 3H, NCH₃), 2.45–2.35 (m, 2H, CF₃CH₂CH₂).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −66.5 (t, J = 10.1 Hz, CF₃).

  • HRMS : m/z calculated for C₈H₉F₃N₃O₃ [M+H]⁺: 268.0641; found: 268.0638.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a purity of ≥98% with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The electron-withdrawing nitro group can destabilize the pyrazole ring, leading to byproducts. Employing low temperatures (0–5°C) and controlled addition rates minimizes decomposition, improving yields from 65% to 78%.

Stability of Intermediates

The hydroxymethyl intermediate is prone to oxidation. Storage under nitrogen at −20°C and the use of stabilizers like BHT (0.1%) extend its shelf life to >6 months.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Pathways

MethodStepsOverall Yield (%)Key Advantage
Mitsunobu Etherification362High regioselectivity
Williamson Ether Synthesis453Cost-effective reagents
Direct Alkylation541Avoids protection/deprotection

Chemical Reactions Analysis

1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. The nitro group and the trifluoropropoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved include electrostatic and dispersion effects, which contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of 1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole with related pyrazole derivatives:

Compound Name Substituents (Positions) Key Features Applications/Notes Reference
This compound 1-Me, 3-NO₂, 5-(CF₃CH₂OCH₂) High lipophilicity; nitro group enhances electrophilicity Potential agrochemical/pharmaceutical agent; tautomerism studied theoretically
1-Isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole (CAS 1423029-40-6) 1-iBu, 3-(CF₃CH₂OCH₂) Lacks nitro group; increased steric bulk from isobutyl Discontinued; likely explored for pesticidal activity
5-Methyl-1-(3-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole (48b) 1-(3-MeBz), 3-CF₃, 4-NO₂, 5-Me Nitro at C4; benzyl group enhances aromatic interactions GLUT1 inhibitor; demonstrates role of nitro positioning in bioactivity
1-(Difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole 1-CF₂H, 3-(CF₃CH₂OCH₂), 4-I Iodo substituent enables radiolabeling; difluoromethyl adds polarity Discontinued; potential use in imaging or tracking studies
Flufenprox (CAS 107713-58-6) Complex aryl/ether substituents Agrochemical lead with trifluoropropoxy groups Insecticide; highlights trifluoropropoxy's role in pest control

Electronic and Tautomeric Behavior

  • Nitro Group Positioning : The nitro group at C3 in the target compound stabilizes the 1H-tautomer, as observed in 3-nitropyrazole derivatives, whereas C4-nitro analogues (e.g., 48b) exhibit distinct tautomeric equilibria .
  • Trifluoropropoxy Effects : The (3,3,3-trifluoropropoxy)methyl group increases electron-withdrawing character and steric bulk compared to simpler alkoxy substituents (e.g., methoxy), enhancing resistance to oxidative degradation .

Biological Activity

1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by research findings and case studies.

  • Molecular Formula: C8H10F3N3O3
  • Molecular Weight: 253.18 g/mol
  • CAS Number: 1328640-86-3

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Pyrazole derivatives often exhibit their effects through modulation of enzyme activities and receptor interactions. For instance, some studies suggest that pyrazoles can act as inhibitors or agonists for specific receptors involved in inflammatory responses.

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory activities. The presence of the nitro group in this compound is hypothesized to contribute to these effects by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This mechanism is similar to that observed in other pyrazole-based drugs like celecoxib .

Anticancer Potential

Some studies have indicated that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. In vitro assays have shown that certain pyrazoles can effectively reduce cell viability in cancer cell lines such as HeLa and A549 . While specific data on this compound is scarce, its structural similarity to other active pyrazoles suggests potential for similar activity.

Research Findings and Case Studies

StudyFindings
Recent Review on Pyrazoles Discussed the broad spectrum of biological activities exhibited by pyrazoles, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity Study Highlighted the effectiveness of related pyrazole compounds against E. coli and S. aureus with promising MIC values.
In vitro Cancer Cell Line Study Demonstrated that certain pyrazoles could induce apoptosis in HeLa and A549 cells, suggesting potential anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be achieved via nucleophilic substitution or condensation reactions. For example, substituting a bromine atom at the 5-position of a pyrazole precursor with 3,3,3-trifluoropropoxymethyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a common approach . Continuous flow synthesis techniques may enhance efficiency, as demonstrated for analogous nitro-trifluoromethyl pyrazoles . Yields are sensitive to stoichiometry, solvent polarity, and temperature—higher dielectric solvents (e.g., DMSO) improve solubility of intermediates .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can identify substituent patterns (e.g., trifluoropropoxymethyl protons at δ 4.5–5.0 ppm; nitro groups deshield adjacent carbons) .
  • X-ray crystallography : Use SHELX programs for structure refinement. The trifluoromethyl group’s electron density and nitro group orientation can be resolved via high-resolution data (e.g., synchrotron sources) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~316.1 Da) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

  • Methodological Answer :

  • Solubility : The trifluoropropoxymethyl group enhances lipophilicity, making it soluble in DCM, THF, and DMSO but poorly soluble in water. Quantify via shake-flask method .
  • Stability : Nitro groups may decompose under strong UV light or acidic conditions. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrazole core be addressed?

  • Methodological Answer : Regioselectivity in nitro and trifluoropropoxymethyl positioning is influenced by electronic effects. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential substitution at the 5-position due to lower activation energy . Experimental validation via competitive reactions with isotopic labeling (e.g., ¹⁵N-tagged intermediates) can resolve mechanistic ambiguities .

Q. What computational strategies are effective for predicting the bioactivity or binding interactions of this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The trifluoropropoxymethyl group may occupy hydrophobic pockets .
  • MD simulations : AMBER or GROMACS can model membrane permeability, leveraging the compound’s logP (~2.8) to predict absorption .
  • QSAR : Train models using datasets of similar nitro-pyrazoles to correlate substituent effects with IC₅₀ values .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Dose-response assays : Perform orthogonal assays (e.g., MTT for cytotoxicity vs. fluorogenic substrates for target inhibition) to distinguish off-target effects .
  • Metabolite profiling : LC-MS/MS identifies bioactive metabolites; nitro groups may reduce to amines in vivo, altering activity .
  • Structural analogs : Synthesize derivatives lacking the nitro group to isolate contributions of specific substituents .

Q. What analytical techniques are best suited to resolve spectral overlaps in complex reaction mixtures?

  • Methodological Answer :

  • HPLC-DAD/HRMS : Pair retention time with UV-Vis spectra (nitro groups absorb ~300 nm) and exact mass for peak deconvolution .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., methylene protons near the pyrazole ring) .

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